3-(1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a quinazoline core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Propanoyl Group: The pyrazole derivative is then reacted with a propanoyl chloride to introduce the propanoyl group.
Formation of the Piperidine Ring: The intermediate product is further reacted with piperidine to form the piperidine ring.
Formation of the Quinazoline Core:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents onto the quinazoline or pyrazole rings.
Scientific Research Applications
3-(1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidin-4-yl)-6-chloroquinazoline-2,4(1H,3H)-dione: Similar structure but with a chloro group instead of a fluoro group.
3-(1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidin-4-yl)-6-methylquinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The uniqueness of 3-(1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
3-[1-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-13-11-14(2)26(24-13)10-7-19(28)25-8-5-16(6-9-25)27-20(29)17-12-15(22)3-4-18(17)23-21(27)30/h3-4,11-12,16H,5-10H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWREUBEVKOZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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